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Compound of Interest

Compound Name: 3-(Pentyloxy)azetidine

CAS No.: 1220021-55-5

Cat. No.: B1439876

Get Quote

Executive Summary & Mechanistic Context
3-(Pentyloxy)azetidine represents a privileged scaffold in medicinal chemistry, primarily

investigated for its activity in Central Nervous System (CNS) modulation (specifically as a Triple

Reuptake Inhibitor [TRI] of serotonin, norepinephrine, and dopamine) and, more recently, as a

covalent warhead in oncology (targeting STAT3 or specific hydrolases).

Confirming the mode of inhibition for this specific lipophilic azetidine derivative is critical

because its structural analogs exhibit divergent behaviors:

Reversible, Competitive Inhibition: Common in neurotransmitter transporter targets

(SERT/NET/DAT) where the azetidine nitrogen mimics the protonated amine of the natural

substrate.

Irreversible, Covalent Inhibition: Observed in azetidines designed to react with nucleophilic

residues (e.g., Cysteine or Serine) in enzyme active sites, often driven by ring strain.

This guide provides a rigorous experimental framework to differentiate between these modes,

comparing the compound’s performance against structural analogs (e.g., 3-
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(Cyclopentyloxy)azetidine) and standard clinical references.

Experimental Protocols for Mode Confirmation
To definitively confirm the mode of inhibition, you must move beyond simple

determination. The following workflows distinguish between reversible (competitive/non-
competitive) and irreversible mechanisms.

Protocol A: Time-Dependent Inhibition (Pre-incubation
Assay)
Objective: Determine if 3-(Pentyloxy)azetidine acts as a covalent/irreversible inhibitor or a

slow-binding inhibitor. Causality: If the compound forms a covalent bond, the apparent potency

(

) will increase (value decreases) as the pre-incubation time with the target increases, as the
equilibrium shifts toward the alkylated enzyme complex.

Step-by-Step Methodology:

Preparation: Prepare a 10-point dilution series of 3-(Pentyloxy)azetidine (range: 1 nM to

100

M).

Enzyme/Transporter Activation: Aliquot the target protein (e.g., membrane fraction containing

SERT or purified STAT3) into two parallel plates.

Incubation Variables:

Plate A (t=0): Add substrate immediately after adding the inhibitor.

Plate B (t=60): Incubate protein + inhibitor for 60 minutes before adding the substrate.

Readout: Measure reaction velocity (

) or radioligand displacement.

Analysis: Calculate the
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shift.

Shift ratio =

.

Interpretation: A ratio

suggests time-dependent inhibition (irreversible or slow-tight binding). A ratio

indicates rapid equilibrium (reversible).

Protocol B: Jump-Dilution (Reversibility Check)
Objective: Confirm if the inhibitor-target complex can dissociate. Trustworthiness: This is the

gold standard for distinguishing high-affinity reversible binding from true covalent modification.

Incubation: Incubate the target with 3-(Pentyloxy)azetidine at a concentration of

for 1 hour (ensuring >90% occupancy).

The "Jump": Rapidly dilute the mixture 100-fold into a buffer containing saturating substrate

(e.g.,

).

Control: Run a parallel sample with DMSO only (no inhibitor) diluted similarly.

Measurement: Monitor product formation continuously over 30 minutes.

Result:

Recovery of Activity: If the slope of product formation approaches the control slope over

time, the inhibitor has dissociated (Reversible).

No Recovery: If the activity remains flat or significantly suppressed compared to control,

the inhibition is Irreversible.

Comparative Performance Analysis
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The following table contrasts 3-(Pentyloxy)azetidine with its closest structural analog and a

standard clinical inhibitor, highlighting the impact of the pentyloxy chain on lipophilicity and

binding mode.

Feature
3-

(Pentyloxy)azetidine

3-

(Cyclopentyloxy)azet

idine (Analog)

Venlafaxine

(Standard TRI Ref)

Primary Mode
Likely Competitive

(Reversible)

Competitive

(Reversible)

Competitive

(Reversible)

Target Affinity (

)

High (Lipophilic chain

enhances

hydrophobic pocket

fit)

Moderate (Steric bulk

of ring may limit fit)
Moderate to High

BBB Permeability
High (Linear alkyl

chain increases LogP)
Moderate High

Metabolic Stability
Vulnerable to O-

dealkylation (CYP450)

Higher steric

protection against

dealkylation

Well-characterized

Risk Profile

Potential for off-target

hERG inhibition due to

lipophilicity

Lower hERG risk Low hERG risk

Key Insight: The linear pentyloxy chain provides greater rotational freedom than the

cyclopentyloxy variant, often allowing 3-(Pentyloxy)azetidine to access deeper hydrophobic

pockets in transporters (SERT/NET), potentially lowering the

(increasing potency) but also increasing non-specific binding risks.

Mechanistic Visualization (Decision Tree)
The following diagram outlines the logical flow to confirm the mechanism of action (MoA) using

the data from Protocols A and B.
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Start: 3-(Pentyloxy)azetidine
Characterization

Experiment 1:
IC50 Shift Assay

(0 vs 60 min pre-incubation)

Is IC50(t=60) << IC50(t=0)?

Experiment 2A:
Lineweaver-Burk Plot

(Vary [S] and [I])

No

Experiment 2B:
Jump-Dilution / Mass Spec
(Check for covalent adduct)

Yes

No Shift (Ratio ~1) Significant Shift (Ratio >2)

Intersect at Y-axis:
Competitive Inhibition

(Likely TRI Mechanism)

Km increases
Vmax constant

Intersect at X-axis:
Non-Competitive Inhibition

Km constant
Vmax decreases

No Activity Recovery:
Irreversible/Covalent

(Likely STAT3/Hydrolase)

Mass Shift or
No Recovery

Click to download full resolution via product page

Figure 1: Decision matrix for determining the mode of inhibition. Blue nodes indicate start,

Yellow indicates decision points, Green indicates reversible outcomes, and Red indicates

irreversible outcomes.

Data Analysis & Calculations
To validate the mode of inhibition quantitatively, apply the Cheng-Prusoff Equation. For 3-
(Pentyloxy)azetidine, which is likely a competitive inhibitor in CNS applications, the

is dependent on substrate concentration.

For Competitive Inhibition:
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[1]

: The absolute inhibition constant (independent of assay conditions).

: Concentration of substrate (e.g., Serotonin or ATP) used in the assay.

: Michaelis constant of the enzyme/transporter for that substrate.

Validation Check: Run the assay at

and

.

If competitive:

will increase linearly with substrate concentration.

If non-competitive:

will remain constant regardless of

.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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